3,3'-Dimethylazobenzene Exhibits Unique Conformational Disorder in Crystals
X-ray diffraction analysis reveals that crystals of 3,3'-dimethylazobenzene (3) exhibit dynamic disorder, unlike its 2,2'-dimethyl (2) counterpart. This disorder, attributed to torsional vibrations of the N-Ph bonds with an amplitude sufficient for conformational interconversion, is a shared property with the parent azobenzene (1) and 4,4'-dimethylazobenzene (4) [1]. The unique aspect is that the 3,3'-substitution pattern allows for this large-amplitude motion, which is a prerequisite for certain solid-state photomechanical effects, while the 2,2'-substitution pattern does not [1].
| Evidence Dimension | Presence of dynamic disorder in crystal structure |
|---|---|
| Target Compound Data | Dynamic disorder observed |
| Comparator Or Baseline | Azobenzene: Dynamic disorder observed; 2,2'-dimethylazobenzene: No dynamic disorder observed; 4,4'-dimethylazobenzene: Dynamic disorder observed |
| Quantified Difference | 3,3'-dimethylazobenzene displays disorder, while 2,2'-dimethylazobenzene does not. |
| Conditions | Single-crystal X-ray diffraction at various temperatures. |
Why This Matters
The presence of conformational disorder in the crystal lattice is a key indicator of the potential for solid-state photomechanical motion, distinguishing 3,3'-dimethylazobenzene from its 2,2'-isomer for applications like photoactuators.
- [1] Harada, J., Ogawa, K., & Tomoda, S. (1997). Molecular Motion and Conformational Interconversion of Azobenzenes in Crystals as Studied by X-ray Diffraction. Acta Crystallographica Section B: Structural Science, 53(4), 662-672. View Source
